molecular formula C24H22N6O4 B7706854 1-(2-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine

1-(2-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine

Cat. No.: B7706854
M. Wt: 458.5 g/mol
InChI Key: RQUHYMBYUMRMKS-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

For industrial production, the synthesis can be scaled up by optimizing reaction conditions, such as solvent choice and temperature control, to improve yield and purity. The use of catalysts like Yb(OTf)3 (Ytterbium triflate) in acetonitrile has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine involves its interaction with molecular targets such as protein kinases. The compound binds to the kinase-inactive conformation of the target protein, inhibiting its activity and thereby affecting cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-{2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

5-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-nitrophenyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4/c1-33-22-7-3-2-6-20(22)29-13-11-28(12-14-29)19-9-8-17(15-21(19)30(31)32)24-26-23(27-34-24)18-5-4-10-25-16-18/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUHYMBYUMRMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CN=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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